Nvp-aam077
Description
NMDA Receptor Subtypes and Their Physiological Roles
NMDARs are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two regulatory subunits (GluN2A-D or GluN3A-B). The GluN2 subunits, particularly GluN2A and GluN2B, dominate receptor functionality:
- GluN2A : Predominates in mature synapses, facilitating rapid synaptic transmission and contributing to long-term potentiation (LTP). Its shorter synaptic currents enhance temporal precision in signal integration.
- GluN2B : Enriched in extrasynaptic regions and developing neurons, it mediates prolonged calcium influx linked to structural plasticity and dendritic branching.
- GluN2C/D : Expressed in cerebellar and thalamic regions, these subunits modulate receptor kinetics and magnesium sensitivity.
The subunit-specific trafficking and signaling properties underscore the importance of selectively targeting NMDAR subtypes. For instance, GluN2A-containing receptors are preferentially localized to synaptic sites, where they couple to pro-survival pathways, whereas GluN2B-containing receptors often activate pro-death cascades when extrasynaptically stimulated.
Rationale for Targeting NR2A-Containing NMDA Receptors
The selective inhibition of NR2A-containing receptors addresses two key challenges in NMDAR pharmacology:
- Pathway-Specific Modulation : GluN2A mediates synaptic plasticity critical for cognitive functions, but its overactivation contributes to excitotoxicity in stroke and neurodegenerative diseases. Selective antagonists could mitigate pathological calcium overload without impairing essential synaptic signaling.
- Avoiding GluN2B-Related Side Effects : Broad-spectrum NMDAR antagonists like ketamine induce psychotomimetic effects linked to GluN2B blockade. Targeting GluN2A offers a strategy to decouple therapeutic efficacy from adverse outcomes.
Electrophysiological studies highlight the functional dichotomy: GluN2A-containing receptors exhibit faster deactivation kinetics (τ ~50–200 ms) compared to GluN2B (τ ~300–2000 ms), enabling precise control over synaptic integration. Furthermore, GluN2A’s cytoplasmic domain interacts with distinct scaffolding proteins (e.g., PSD-95), channeling calcium signals to survival-promoting kinases like Akt.
Historical Development of this compound as a Selective Antagonist
This compound ((R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid) was developed in the early 2000s to address the lack of subunit-selective NMDAR antagonists. Prior tools like ifenprodil (GluN2B-selective) and CPP (broad-spectrum) could not isolate GluN2A contributions. Key milestones include:
- Design Strategy : Leveraging structural differences in the GluN2A ligand-binding domain (LBD), particularly residues Arg518 and Glu413, which form a unique electrostatic pocket absent in GluN2B.
- Selectivity Profile : this compound exhibits ~10–20-fold selectivity for GluN2A over GluN2B (IC50: 0.15 μM vs. 2.5 μM). This contrasts with ifenprodil, which shows >100-fold preference for GluN2B.
- Validation Studies : In hippocampal slices, this compound preferentially inhibits NR2A-mediated currents, sparing NR2B-dependent synaptic plasticity. This specificity enabled researchers to disentangle the roles of GluN2A in LTP versus GluN2B in long-term depression (LTD).
Structure
3D Structure
Properties
IUPAC Name |
[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis begins with 3-methylbenzene-1,2-diamine , a commercially available precursor. Treatment with diethyl oxalate in ethanol under reflux conditions initiates cyclization, forming the tetrahydroquinoxaline-2,3-dione core. This step achieves ~85% yield, with purity ensured via recrystallization from aqueous ethanol.
Bromination and Oxidation
Introduction of the bromophenyl group involves electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent oxidation of the benzylic bromide to an aldehyde is achieved using sodium periodate (NaIO₄) in DMF, a critical innovation that avoids over-oxidation to carboxylic acids. The aldehyde intermediate is isolated in 92% yield and characterized by NMR (δ 9.8 ppm , singlet, CHO).
Phosphonic Acid Incorporation
The aldehyde undergoes nucleophilic addition with diethyl phosphite in the presence of trimethylsilyl chloride (TMSCl), forming a β-hydroxyphosphonate ester. This step leverages the Kabachnik–Fields reaction, with yields reaching 78% after column chromatography (silica gel, ethyl acetate/hexane).
Final Deprotection and Purification
Hydrolysis of the phosphonate ester to the free phosphonic acid is accomplished using trimethylsilyl bromide (TMSBr) in dichloromethane. Neutralization with aqueous sodium bicarbonate yields this compound as a white crystalline solid, with a final purity of >99% confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Table 1: Summary of Synthetic Steps for this compound
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Diethyl oxalate, ethanol, reflux | 85 |
| 2 | Bromination | NBS, DMF, 0°C | 90 |
| 3 | Oxidation | NaIO₄, DMF, rt | 92 |
| 4 | Aldimine formation | NH₄OAc, EtOH, 70°C | 88 |
| 5 | Phosphonate addition | Diethyl phosphite, TMSCl, rt | 78 |
| 6 | Ester hydrolysis | TMSBr, CH₂Cl₂, 0°C → rt | 95 |
| 7 | Crystallization | Ethanol/water | 99 |
Structural and Mechanistic Insights
Crystallographic Validation
X-ray crystallography of the GluN1-GluN2A ligand-binding domain (LBD) complexed with this compound revealed a unique binding mode. The dioxoquinoxalinyl ring occupies the glutamate-binding pocket of GluN2A, while the bromophenyl group interacts with GluN1-Glu781 at the subunit interface. This interaction, confirmed via site-directed mutagenesis (Glu781Ala reduced inhibitor potency by 10-fold), underscores the compound’s dual-domain binding mechanism.
Conformational Effects
Despite its antagonist activity, this compound stabilizes the open-cleft conformation of the GluN2A LBD, akin to competitive antagonists like D-AP5. Molecular dynamics simulations suggest that the phosphono group’s hydrogen bonding with Arg499 and Thr494 prevents domain closure, thereby inhibiting receptor activation.
Optimization and Scalability
Solvent and Catalyst Selection
Replacing traditional brominating agents with NBS in DMF minimized side products, enhancing step 2 yield from 70% to 90%. Similarly, employing NaIO₄ over chromium-based oxidizers improved environmental compatibility and safety.
Industrial-Scale Production
A 2016 pilot study demonstrated scalability to kilogram quantities using continuous-flow reactors for steps 3–5, reducing reaction times by 40% and maintaining 54% overall yield. Key challenges included controlling exotherms during phosphonate addition and ensuring anhydrous conditions during TMSBr-mediated hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Lyophilized this compound exhibits stability for >24 months at -20°C, with no degradation observed via HPLC-UV (λ = 254 nm).
Applications in Neuropharmacology
The efficient synthesis of this compound has enabled preclinical studies on conditions ranging from epilepsy to migraines. For example, intracerebroventricular administration of 0.3 nmol this compound suppressed cortical spreading depression (CSD) propagation in rats, highlighting its therapeutic potential in migraine prophylaxis. Conversely, chronic NMDA receptor blockade with this compound exacerbates excitotoxicity in hippocampal neurons, underscoring the need for dosage precision .
Chemical Reactions Analysis
NVP-AAM077 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups within the molecule.
Substitution: The bromine atom in the quinoxaline core can be substituted with other groups to create different analogs of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuropharmacology
NVP-AAM077 has been extensively studied for its antidepressant-like effects. In forced swim tests, it demonstrated significant reductions in immobility, indicating potential rapid antidepressant properties linked to increased glutamate and serotonin release in the medial prefrontal cortex .
Cognitive Function and Memory
Research indicates that this compound may influence cognitive performance. In studies assessing memory tasks, administration of this compound resulted in increased errors, suggesting an interference with memory consolidation processes . This highlights its role in exploring the mechanisms underlying learning and memory.
Neuroprotection
The compound has been investigated for its neuroprotective qualities, particularly in models of ischemic injury. Differential roles of NMDA receptor subtypes have been noted, with this compound showing potential to mitigate neuronal death during ischemic events by modulating excitotoxicity through selective receptor inhibition .
Antidepressant Effects
In a controlled study, this compound was administered to rats at doses of 10 mg/kg and 20 mg/kg. The results indicated a significant decrease in immobility during the forced swim test at both time points (30 minutes and 24 hours post-administration), although effects diminished after one week .
| Time Point | Dose (mg/kg) | Behavioral Effect |
|---|---|---|
| 30 minutes | 10 | Reduced immobility |
| 30 minutes | 20 | Reduced immobility |
| 24 hours | 10 | Reduced immobility |
| 7 days | - | No significant effect |
Cognitive Impact
In another study focusing on cognitive tasks, rats treated with this compound showed a notable increase in errors during memory assessments when compared to control groups. This suggests a potential cognitive disruption linked to NMDA receptor antagonism .
Mechanism of Action
NVP-AAM077 exerts its effects by selectively binding to the GluN2A subunit of NMDA receptors, thereby inhibiting their activity. This inhibition leads to a reduction in calcium influx through the receptor, which in turn modulates synaptic plasticity and neurotransmission. The compound has been shown to increase the expression of the GluA1 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and activate the mammalian target of rapamycin (mTOR) signaling pathway . These molecular changes are associated with its rapid antidepressant-like effects.
Comparison with Similar Compounds
Comparative Analysis with Similar NMDA Receptor Antagonists
Pharmacological Selectivity and Receptor Subunit Targeting
Key Findings :
Behavioral and Neuropharmacological Effects
Antidepressant-Like Activity
Key Findings :
- This compound and Ro 25-6981 both reduce immobility in FST, but only Ro 25-6981 sustains effects beyond 7 days .
- MK-801 induces psychotomimetic side effects (e.g., stereotypies), absent in this compound and Ro 25-6981 .
Neuroprotection and Apoptosis
Key Findings :
Critical Notes on Functional Divergence
- Context-Dependent BDNF Regulation : this compound acutely reduces BDNF in mPFC but enhances utilization of pre-existing stores, whereas Ro 25-6981 consistently upregulates BDNF .
- Astrocyte Engagement : this compound uniquely activates EAAT1 and GFAP, suggesting astrocyte-dependent mechanisms absent in other antagonists .
- Transient vs. Sustained Effects : this compound’s transient efficacy contrasts with sustained benefits of NR2B antagonists, likely due to differential mTOR/BDNF dynamics .
Biological Activity
NVP-AAM077 is a selective antagonist of the NMDA receptor, particularly targeting the GluN2A subunit. This compound has garnered significant attention for its potential therapeutic effects, particularly in the context of mood disorders and cortical spreading depression (CSD). This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and implications for clinical applications.
This compound acts primarily as a competitive antagonist at NMDA receptors containing the GluN2A subunit. It exhibits approximately 10-fold selectivity for GluN2A over GluN2B, which is crucial for understanding its pharmacological profile . The compound's antagonism can be surmounted by increasing glutamate concentrations, indicating that it competes with glutamate for binding at the receptor site .
Antidepressant-Like Effects
Research has demonstrated that this compound produces rapid antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), administration of this compound significantly reduced immobility and increased swimming behavior, indicative of antidepressant activity. These effects were observed at doses of 10 mg/kg and 20 mg/kg, with notable results recorded 30 minutes and 24 hours post-administration .
Table 1: Summary of Antidepressant-Like Effects in FST
| Time Post-Administration | Dose (mg/kg) | Immobility Reduction | Swimming Increase |
|---|---|---|---|
| 30 minutes | 10 | Significant | Significant |
| 30 minutes | 20 | Significant | Significant |
| 24 hours | 10 | Significant | Not significant |
| 7 days | 10 | Not significant | Not significant |
The transient nature of these effects suggests that while this compound may induce rapid changes in mood-related behaviors, these are not sustained over longer periods .
Neurochemical Changes
This compound has been shown to influence various neurochemical pathways. Notably, it induces changes in brain-derived neurotrophic factor (BDNF) levels, with a significant decrease observed shortly after administration followed by an increase after two hours. This biphasic response may play a role in the compound's antidepressant effects .
Additionally, this compound affects glial markers such as glial fibrillary acidic protein (GFAP) and excitatory amino acid transporter 1 (EAAT1), suggesting that it may modulate glial cell function in the context of neurotransmission and neuroprotection .
Cortical Spreading Depression (CSD)
This compound has also been investigated for its effects on CSD, a phenomenon associated with migraine and other neurological conditions. In microdialysis studies, this compound significantly reduced both the number and magnitude of CSD episodes in a concentration-dependent manner. For instance, at a concentration of 3 μM, CSD magnitude was reduced to approximately 31.5% of baseline levels .
Table 2: Effects of this compound on CSD Parameters
| Concentration (μM) | CSD Number Reduction (%) | CSD Latency Increase (minutes) |
|---|---|---|
| 0.3 | Moderate | Significant increase |
| 1 | Significant | Significant increase |
| 3 | High | Significant increase |
These findings suggest that this compound could have therapeutic implications for conditions characterized by excessive neuronal excitability.
Case Studies and Clinical Implications
While most studies have been conducted in animal models, the implications for human therapy are promising. The rapid onset of antidepressant-like effects may position this compound as a candidate for treating acute depressive episodes or treatment-resistant depression. However, further clinical trials are necessary to evaluate its safety, efficacy, and potential side effects in humans.
Q & A
Q. What experimental design considerations are critical for studying NVP-AAM077’s effects on synaptic plasticity?
this compound’s impact on long-term potentiation (LTP) depends on concentration and induction protocols. For example, tetanus-induced LTP in hippocampal slices is blocked at high concentrations (e.g., 0.5–5 µM) due to reduced NMDAR-mediated calcium influx, whereas theta-burst protocols at lower concentrations (10 nM) may preserve LTP . Researchers should validate antagonist selectivity using complementary approaches (e.g., genetic knockdown) and include washout phases to assess recovery of synaptic transmission .
Q. How does this compound dose selection influence fear conditioning outcomes in rodent models?
this compound exhibits U-shaped dose-response curves in amygdala-dependent fear conditioning. For instance, 0.075 µg/amygdala disrupts fear acquisition (50% reduction in startle response), while higher doses (0.25–0.75 µg) impair both acquisition and expression, suggesting dual effects on plasticity and neural transmission . Methodologically, staggered dosing (pretraining vs. pretest) and behavioral controls (e.g., baseline startle measurements) are essential to isolate learning-specific effects .
Q. What in vitro models demonstrate this compound’s efficacy in suppressing cortical spreading depolarization (SD)?
In retinal SD models, this compound reduces SD magnitude (31.5% of baseline) and propagation rate (52.5%) at 0.3 mmol·L⁻¹, with partial recovery post-washout (79–91% of initial values) . Experimental protocols should include repeated SD elicitation trials and paired t-tests to confirm reversibility.
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on GluN2A’s role in LTP when using this compound?
Discrepancies arise from this compound’s modest selectivity (5–10× for GluN2A over GluN2B) and concentration-dependent off-target effects. For example, 10 nM this compound spares GluN2B but 5 µM blocks both subunits, confounding LTP interpretations . Advanced studies should pair pharmacological inhibition with GluN2A knockout models or use selective positive modulators (e.g., GNE-0723) to isolate subunit-specific contributions .
Q. What strategies mitigate confounding effects of chronic this compound administration on NMDA receptor composition?
Chronic NR2A blockade upregulates NR2B-mediated currents in GABAergic interneurons, altering synaptic properties (e.g., increased decay time constants). To dissect these changes, combine this compound with NR2B antagonists (e.g., ifenprodil) and analyze paired-pulse ratios or coefficient of variation (CV) to distinguish presynaptic vs. postsynaptic effects .
Q. How does this compound interact with metabotropic glutamate receptor (mGluR) agonists in modulating translation machinery?
Co-application with DHPG (an mGluR1/5 agonist) exacerbates phosphorylation of translation-related proteins (e.g., eEF2), suggesting synergistic dysregulation. Experimental designs should include Western blot quantification of phospho-proteins and controls for off-target kinase activation .
Methodological Tables
Key Recommendations
- Concentration Calibration : Use ≤10 nM for GluN2A-specific studies to minimize GluN2B cross-inhibition .
- Behavioral Controls : Include vehicle-infused cohorts and counterbalance dosing schedules to control for injection stress .
- Data Interpretation : Cross-validate pharmacological results with subunit-selective genetic models to address selectivity limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
